![molecular formula C6H8N4S B2627255 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 552881-02-4](/img/structure/B2627255.png)
3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of compounds known as triazolothiadiazines . Triazolothiadiazines are hybrid structures made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of triazolothiadiazines and its derivatives has been a subject of interest in recent years . Various synthetic approaches have been developed, focusing on the structure-activity relationship of these compounds . The synthesis often involves the reaction of certain precursors in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is characterized by a fused-triazole backbone . The structure is further characterized by the presence of two C-amino groups as substituents .Chemical Reactions Analysis
The chemical reactions involving “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are complex and can lead to a variety of products . The reactions often involve changes in the molecular structure, leading to different physicochemical and energetic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are influenced by its molecular structure . For instance, the compound exhibits superior thermostability . Other properties such as density and detonation performance can also be significant .Wissenschaftliche Forschungsanwendungen
Anthelmintic Activity
3,6-Dimethyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored for their potential in treating parasitic worm infections. A study by Nadkarni, Kamat, and Khadse (2001) synthesized a series of these compounds and evaluated their in vivo anthelmintic efficacy in albino mice. Several compounds demonstrated significant activity when administered orally, suggesting their potential as anthelmintic agents (Nadkarni, Kamat, & Khadse, 2001).
Anticancer Activity
These compounds have also been investigated for their anticancer properties. A study by Xu et al. (2017) focused on designing and synthesizing a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors, demonstrating significant antiproliferative activities against various human cancer cell lines. The study highlighted one compound, in particular, showing highly active antiproliferative activity, comparable to known anticancer drugs (Xu et al., 2017).
Antimicrobial Activity
The antimicrobial potential of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has been a subject of research as well. Sahu, Ganguly, and Kaushik (2014) synthesized and tested a range of these derivatives for antimicrobial activity. Some synthesized compounds exhibited promising results, indicating their potential as antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).
Tubulin Polymerization Inhibition
In the context of cancer research, the ability of these compounds to inhibit tubulin polymerization has been studied. The same study by Xu et al. (2017) revealed that certain derivatives could effectively disrupt tubulin dynamics, which is a promising mechanism for anticancer drug development (Xu et al., 2017).
Antioxidant Activity
Shakir, Ali, and Hussain (2017) investigated the antioxidant abilities of certain derivatives of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Their study found that some synthesized compounds exhibited significant antioxidant potential, which could be relevant for various therapeutic applications (Shakir, Ali, & Hussain, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUOPUXYYBHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.